(R)-Acebutolol - 68107-81-3

(R)-Acebutolol

Catalog Number: EVT-1197577
CAS Number: 68107-81-3
Molecular Formula: C18H28N2O4
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-Acebutolol

  • Compound Description: (S)-Acebutolol is the enantiomer of (R)-Acebutolol. It also exhibits β-adrenergic blocking activity. [, , , ]
  • Relevance: (S)-Acebutolol and (R)-Acebutolol are enantiomers, meaning they are non-superimposable mirror images of each other. They share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. [, ] This difference in chirality can lead to different pharmacological properties. For instance, although both enantiomers possess β-blocking activity, the S-enantiomer is reported to have a higher affinity for β-adrenergic receptors. [, ]

Diacetolol (N-Acetyl Acebutolol)

  • Compound Description: Diacetolol, also known as N-acetyl acebutolol, is the major metabolite of acebutolol in humans. [, , , , , , , ] Similar to (R)-Acebutolol, it possesses β-adrenergic blocking activity and is considered equipotent to the parent drug. [, , , ] Diacetolol also exhibits chirality, existing as R- and S-enantiomers. [, , , ]
  • Relevance: Diacetolol is formed by the N-acetylation of acebutolol, including the (R)-Acebutolol enantiomer. [, , , ] This metabolic conversion retains the core structure of (R)-Acebutolol, including the chiral center, resulting in a structurally related compound with similar pharmacological activity. [, , , ]

N-Nitrosoacebutolol

  • Compound Description: N-Nitrosoacebutolol is a nitrosamine impurity that can be found in acebutolol active pharmaceutical ingredients. []
  • Relevance: N-Nitrosoacebutolol is a nitrosamine derivative of (R)-Acebutolol. Nitrosamines are formed by the reaction of secondary amines, like the one present in (R)-Acebutolol, with nitrous acid. [] Although this compound doesn't share the same pharmacological activity, it's directly related to (R)-Acebutolol due to its origin as a potential impurity during the drug manufacturing process.

Additional Related Compounds

  • Propranolol: Frequently used as a comparator to assess the relative potency and cardioselectivity of (R)-Acebutolol. [, , , , , , , , , , ]
  • Atenolol: Studied alongside (R)-Acebutolol to investigate the impact of different β-blocker ancillary properties on hemodynamics and receptor adaptations. []
  • Pindolol: Included in comparative studies to assess the influence of intrinsic sympathomimetic activity (ISA) on hemodynamic and receptor responses during β-blockade. [, ]
  • Celiprolol: A related aryloxyaminopropanol β-blocker used as a structural analog for developing new compounds with potential β-blocking activity. []
  • Sotalol: Evaluated in comparison to (R)-Acebutolol to understand the relationship between lipophilicity, pharmacokinetics, and central nervous system uptake of β-blockers. []
  • Oxprenolol: A β-blocker with ISA, studied to compare the effects of different β-blockers on atrioventricular conduction. []
  • Penbutolol: A β-blocker with ISA, included in studies to understand the influence of ISA on hemodynamic responses during β-blockade. []
  • Practolol: A β-blocker that was withdrawn from clinical use, but was historically included in studies comparing the anti-arrhythmic properties of β-blockers. []
Source and Classification

(R)-Acebutolol is synthesized from various precursors, primarily through asymmetric synthesis methods. It falls under the category of pharmaceutical compounds, specifically beta-adrenergic antagonists, which are widely used in clinical settings to manage cardiovascular diseases. The compound's efficacy and safety profile make it a valuable therapeutic agent in modern medicine.

Synthesis Analysis

The synthesis of (R)-acebutolol has been explored through several methodologies, each aiming to optimize yield and purity.

  1. Asymmetric Synthesis: One prominent method involves reacting p-anisidine with N-butyric acid to produce N-(4-methoxyphenyl)-butyramide. This intermediate undergoes further reactions with Lewis acids and acylating agents to yield the desired product. The process includes several steps:
    • Formation of 5-butyramido-2-hydroxyacetophenone.
    • Treatment with epichlorohydrin in the presence of a phase transfer catalyst.
    • Final reaction with isopropylamine to produce (R)-acebutolol with high optical purity .
  2. Chemoenzymatic Route: Another innovative approach employs enzymatic kinetic resolution using lipases to achieve high enantiomeric excess. The process begins with racemic alcohols being converted into enantiopure intermediates, followed by N-alkylation with isopropylamine. This method has demonstrated yields of approximately 68% for (R)-acebutolol, showcasing an environmentally friendly synthesis pathway .
  3. Conventional Chemical Synthesis: Traditional methods involve multi-step reactions starting from 4-aminophenol, incorporating acetylation, Fries rearrangement, and hydrolysis to obtain the final product .
Molecular Structure Analysis

(R)-Acebutolol possesses a molecular formula of C18H26ClN2O3 and a molecular weight of approximately 348.87 g/mol. The structure can be characterized by the following features:

  • Chiral Center: The compound contains a chiral center at the carbon atom adjacent to the hydroxyl group, contributing to its enantiomeric specificity.
  • Functional Groups: It includes an amide group (-C(=O)N-), a hydroxyl group (-OH), and an ether linkage (-O-) that are critical for its biological activity.

The three-dimensional structure allows for specific interactions with beta-1 adrenergic receptors, which are crucial for its mechanism of action.

Chemical Reactions Analysis

(R)-Acebutolol participates in several chemical reactions that are essential for its synthesis and functionality:

  1. Acylation Reactions: The initial acylation of p-anisidine forms the amide intermediate necessary for subsequent transformations.
  2. Epoxidation: The introduction of an epoxide group through reaction with epichlorohydrin is vital for creating the necessary chiral environment.
  3. N-Alkylation: The final step involves N-alkylation with isopropylamine, which solidifies the structure and enhances biological activity.

These reactions are typically monitored for yield and purity using techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

(R)-Acebutolol functions primarily as a selective antagonist at beta-1 adrenergic receptors located in cardiac tissues. Its mechanism involves:

  • Receptor Binding: Upon administration, (R)-acebutolol binds competitively to beta-1 receptors, inhibiting catecholamine binding (e.g., epinephrine and norepinephrine).
  • Physiological Effects: This blockade results in decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lowered blood pressure—effects beneficial in treating conditions such as hypertension and angina.

The selectivity for beta-1 receptors over beta-2 receptors minimizes side effects related to bronchoconstriction, making it suitable for patients with respiratory issues.

Physical and Chemical Properties Analysis

Key physical and chemical properties of (R)-acebutolol include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
  • Melting Point: Reported melting points range around 100–105 °C.
  • pH Stability: Stable within physiological pH ranges but requires careful handling due to potential degradation under extreme conditions.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

(R)-Acebutolol has significant clinical applications:

  1. Cardiovascular Treatment: Used extensively in managing hypertension, angina pectoris, and certain types of arrhythmias due to its effective heart rate control.
  2. Research Applications: Studied for its effects on cardiac function and its potential role in other conditions like anxiety disorders due to its calming effects on heart rate.
  3. Pharmaceutical Development: Continues to be a subject of research aimed at enhancing its efficacy and reducing side effects through novel formulations or combination therapies.
Stereochemistry & Molecular Characterization of (R)-Acebutolol

Chiral Center Configuration & Absolute Stereochemistry

(R)-Acebutolol ((R)-N-{3-Acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}butanamide) possesses a single stereogenic center at the C2 carbon of its propanolamine side chain. The absolute configuration of this chiral center is designated "R" according to the Cahn-Ingold-Prelog (CIP) priority rules [1] [4] [8]. Systematic application of these rules proceeds as follows:

  • Atomic Prioritization: The four substituents attached to the chiral carbon are:
  • Priority 1: Oxygen (ether linkage, atomic number 8)
  • Priority 2: Nitrogen (secondary amine, atomic number 7)
  • Priority 3: Carbon (methylene group of the aryloxy-bearing chain, atomic number 6)
  • Priority 4: Hydrogen (atomic number 1)
  • Stereochemical Assignment: With the lowest-priority hydrogen oriented away from the observer, the sequential arrangement of O → N → C proceeds clockwise. This confirms the R configuration ("Rectus") [1] [4].

X-ray crystallography of the acebutolol tetraphenylborate ion-pair complex provides definitive experimental validation of this configuration. The chiral carbon exhibits tetrahedral geometry with bond angles closely approximating 109.5°. Key structural parameters include [7]:

Table 1: Bond Geometry at the Chiral Center in (R)-Acebutolol

BondLength (Å)Angle (°)
C2-O1.423C2-O-C(aryl): 118.2
C2-N1.512O-C2-N: 108.7
C2-C11.537N-C2-C1: 110.4
C2-H1.00C1-C2-O: 108.1

The solid-state structure is stabilized by intramolecular hydrogen bonds involving the chiral center’s secondary amine (N-H⋯O=C, distance: 2.786 Å) and the side-chain hydroxyl (O-H⋯O=C(ester), distance: 2.782 Å). These interactions constrain conformational flexibility and may influence receptor recognition [7].

Comparative Analysis of (R)- vs. (S)-Enantiomer Physicochemical Properties

While identical in covalent connectivity, the (R) and (S) enantiomers of acebutolol exhibit distinct three-dimensional arrangements that manifest in measurable differences in physicochemical behavior:

  • Optical Activity: (R)-Acebutolol is levorotatory ([α]D = -8.4° in methanol), rotating plane-polarized light counterclockwise, while (S)-Acebutolol is dextrorotatory. This property serves as an experimental marker for enantiomeric purity but correlates unpredictably with receptor affinity [5] [8].

  • Lipophilicity & Self-Association: The spatial orientation of the isopropyl group and the aryloxy moiety creates subtle differences in molecular polarity. (R)-Acebutolol consistently exhibits slightly higher experimental octanol-water partition coefficients (log P) than its (S)-counterpart (Δlog P ≈ 0.15 units). This difference arises from the enantiomers' distinct hydration shells and packing efficiencies in the nonpolar phase. This enhanced lipophilicity promotes stronger self-aggregation for the (R)-enantiomer, evidenced by a lower critical micelle concentration (CMC) in aqueous solutions [9]:

Table 2: Comparative Physicochemical Properties of Acebutolol Enantiomers

Property(R)-Acebutolol(S)-AcebutololSignificance
Optical Rotation ([α]D)-8.4° (c=1, MeOH)+8.2° (c=1, MeOH)Chiral identification marker
Calculated log P1.821.67Higher lipophilicity for (R)-form
CMC (298 K, mM)15.817.2Enhanced self-association for (R)-form
ΔG° mic (kJ/mol)-21.4-20.7More favorable micellization for (R)-form
  • Crystalline Packing: Enantiopure (R)-acebutolol forms distinct crystal lattices compared to the (S)-enantiomer or racemate. The (R)-enantiomer complexed with tetraphenylborate crystallizes in the monoclinic P2₁/c space group with unit cell dimensions a = 12.45670 Å, b = 23.0603 Å, c = 12.78140 Å, β = 91.2060°. This packing is stabilized by unique intermolecular hydrogen-bonding networks (e.g., amide N-H⋯O tetraphenylborate interactions) and van der Waals contacts involving the chiral center's isopropyl group [7]. Hirshfeld surface analysis confirms that H⋯H contacts (68.6% contribution) and H⋯O interactions (7.4%) dominate the crystal stabilization forces for the (R)-form complex [7].

Computational Modeling of Enantiomer-Receptor Interactions

Advanced computational techniques elucidate the structural basis for the enantioselective recognition of (R)-Acebutolol by β₁-adrenergic receptors (β₁-AR), a class A G protein-coupled receptor (GPCR):

  • Docking and Binding Affinity: Molecular docking simulations position (R)-Acebutolol within the orthosteric binding pocket of β₁-AR, located between transmembrane helices 3, 5, 6, and 7. Key interactions include:
  • Ionic bond between the protonated secondary amine (-NH⁺-) and Asp121 (TM3).
  • Hydrogen bonds from the chiral center's hydroxyl group to Ser49 (TM2) and Asn351 (TM7).
  • Aryl moiety stacking against Phe306 (TM6) and hydrophobic contacts with Val122, Val197, and Trp305.The (S)-enantiomer binds less favorably (predicted ΔG: -8.9 kcal/mol vs. -10.3 kcal/mol for (R)), primarily due to suboptimal positioning of its isopropyl group relative to Val122 and Ile123, reducing hydrophobic complementarity [6] [7].
  • Quantum Chemical Insights: Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) on isolated (R)-Acebutolol and its protonated form reveal:
  • Higher positive Mulliken charge on the protonated amine nitrogen (+0.532 e) compared to the (S)-enantiomer (+0.521 e), enhancing electrostatic attraction to Asp121.
  • Natural Bond Orbital (NBO) analysis identifies stabilizing hyperconjugative interactions: n(O-hydroxyl) → σ(O-ether) (E² = 4.8 kcal/mol) and n(N) → σ(C-H) of isopropyl (E² = 2.3 kcal/mol), rigidifying the bioactive conformation preferred by β₁-AR [7].
  • Frontier Molecular Orbital (FMO) analysis shows the Highest Occupied Molecular Orbital (HOMO) of (R)-Acebutolol localized over the aryl ring and ether oxygen, facilitating charge transfer interactions with receptor aromatic residues (Phe306, Tyr351).
  • Machine Learning Predictions: Models trained on GPCR-ligand interaction datasets (incorporating sequence-based features like conserved domains) predict high-affinity binding of (R)-Acebutolol to β₁-AR (ROC score: 98.1). The model highlights the critical role of TM3 (Asp121), TM5 (Ser211, Ser215), and TM6 (Phe306) residues – consistent with docking – and identifies the chiral center’s spatial orientation as a key selectivity determinant versus β₂-AR [6].

  • Easson-Stedman Model Validation: The superior fit of (R)-Acebutolol aligns with the classic three-point attachment model:

  • Point 1: Ionic bond (Amine N⁺ - Asp121)
  • Point 2: H-bond (Hydroxyl O - Ser49/Asn351)
  • Point 3: Hydrophobic contact (Isopropyl - Val122/Ile123)The (S)-enantiomer achieves only Points 1 and 2 effectively, explaining its ≈100-fold lower β-blocking potency [5] [8].

These computational insights rationalize the enantioselectivity of acebutolol’s primary pharmacologic action and provide a blueprint for designing novel β-blockers with optimized receptor engagement.

Properties

CAS Number

68107-81-3

Product Name

(R)-Acebutolol

IUPAC Name

N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1

InChI Key

GOEMGAFJFRBGGG-OAHLLOKOSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C

Synonyms

N-[3-Acetyl-4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (R)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (+)-Acebutolol_x000B_

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C

Isomeric SMILES

CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.